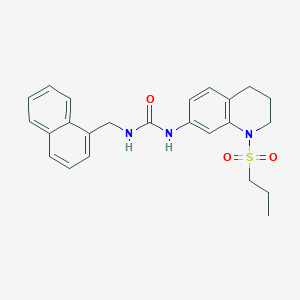

1-(Naphthalen-1-ylmethyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea

CAS No.: 1203055-40-6

Cat. No.: VC4991946

Molecular Formula: C24H27N3O3S

Molecular Weight: 437.56

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1203055-40-6 |

|---|---|

| Molecular Formula | C24H27N3O3S |

| Molecular Weight | 437.56 |

| IUPAC Name | 1-(naphthalen-1-ylmethyl)-3-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)urea |

| Standard InChI | InChI=1S/C24H27N3O3S/c1-2-15-31(29,30)27-14-6-10-19-12-13-21(16-23(19)27)26-24(28)25-17-20-9-5-8-18-7-3-4-11-22(18)20/h3-5,7-9,11-13,16H,2,6,10,14-15,17H2,1H3,(H2,25,26,28) |

| Standard InChI Key | BFLPCMLXKNTDIB-UHFFFAOYSA-N |

| SMILES | CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NCC3=CC=CC4=CC=CC=C43 |

Introduction

Synthesis Pathways

While specific synthetic routes for this compound were not directly available in the search results, similar urea derivatives are typically synthesized using the following general steps:

-

Preparation of the Urea Core: Reacting an isocyanate with an amine or using phosgene derivatives.

-

Introduction of Substituents: Functional groups such as naphthalenes and sulfonamides can be added via nucleophilic substitution or coupling reactions.

-

Final Assembly: The tetrahydroquinoline unit is often synthesized separately and incorporated into the final structure through condensation reactions.

For example:

-

The tetrahydroquinoline scaffold can be synthesized through Povarov reactions (a cyclization involving aniline derivatives and aldehydes).

-

Sulfonamide groups are introduced via sulfonation reactions using sulfonyl chlorides.

Protein Kinase Inhibition

Urea derivatives are known to inhibit protein kinases by mimicking ATP binding at active sites. This property makes them valuable in treating diseases like cancer and inflammatory disorders. For instance:

-

The compound may exhibit activity against kinases such as BRAF or SGK (serum and glucocorticoid-regulated kinase), which are implicated in cancer progression .

Anti-inflammatory and Metabolic Applications

The sulfonamide group in the structure suggests potential anti-inflammatory activity. Additionally, related compounds have been explored for treating metabolic syndromes such as type 2 diabetes and obesity .

Analytical Characterization

The characterization of such compounds typically involves:

-

Spectroscopy: Techniques like NMR (proton and carbon) and IR to confirm functional groups.

-

Mass Spectrometry: High-resolution mass spectrometry to determine molecular weight.

-

Crystallography: X-ray diffraction for structural confirmation.

Table: Comparison of Related Urea Derivatives

| Compound Name | Activity | IC50 (µM) | Target Disease |

|---|---|---|---|

| 1-Aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea | Anticancer | ~2.39 (A549 cells) | Lung Cancer |

| N-[5-(aminosulfonyl)-4-methyl-thiazol]urea | Anti-inflammatory | Not reported | Rheumatoid Arthritis |

| Methyl 2-[quinoxalin-sulfanyl]urea derivatives | Anticancer | ~1.9–7.52 (HCT-116) | Colorectal Cancer |

Future Research Directions

To fully explore the potential of 1-(Naphthalen-1-ylmethyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea, further studies are recommended:

-

Biological Screening: Evaluate its efficacy against cancer cell lines or kinase targets.

-

Structure-Activity Relationship (SAR): Modify substituents to optimize potency and selectivity.

-

Pharmacokinetics: Assess absorption, distribution, metabolism, and excretion profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume